1-Ethyl-5-nitro-1h-indole 1-Ethyl-5-nitro-1h-indole
Brand Name: Vulcanchem
CAS No.: 193977-99-0
VCID: VC15991722
InChI: InChI=1S/C10H10N2O2/c1-2-11-6-5-8-7-9(12(13)14)3-4-10(8)11/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

1-Ethyl-5-nitro-1h-indole

CAS No.: 193977-99-0

Cat. No.: VC15991722

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-5-nitro-1h-indole - 193977-99-0

Specification

CAS No. 193977-99-0
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 1-ethyl-5-nitroindole
Standard InChI InChI=1S/C10H10N2O2/c1-2-11-6-5-8-7-9(12(13)14)3-4-10(8)11/h3-7H,2H2,1H3
Standard InChI Key XOJVXYVKUFVBQE-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]

Introduction

Structural Characterization and Nomenclature

Core Molecular Architecture

1-Ethyl-5-nitro-1H-indole features a bicyclic indole scaffold substituted with an ethyl group at the N1 position and a nitro (-NO₂) group at the C5 position (Figure 1). The indole nucleus consists of a six-membered benzene ring fused to a five-membered pyrrole ring, with the ethyl substituent occupying the nitrogen atom's lone pair in the pyrrole moiety.

Table 1: Comparative molecular descriptors of 1-ethyl-5-nitro-1H-indole and related compounds

Property1-Ethyl-5-nitro-1H-indole (Theoretical)2-Ethyl-5-nitro-1H-indole1-Ethyl-5-nitroindole-2-carboxylate
Molecular formulaC₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂C₁₃H₁₄N₂O₄
Molecular weight (g/mol)190.20190.20262.26
Nitro group positionC5C5C5
Key substituentsN1-ethylC2-ethylN1-ethyl, C2-ethoxycarbonyl

Theoretical calculations based on isosteric principles suggest the N1-ethyl group introduces significant steric effects compared to C2-substituted analogs, potentially influencing π-π stacking interactions and molecular planarity.

Spectroscopic Signatures

While experimental NMR and mass spectral data for 1-ethyl-5-nitro-1H-indole remain unpublished, extrapolation from analogous systems provides predictive insights:

  • ¹H NMR: Expected signals include a triplet for the N1-ethyl CH₂ group (δ 1.2–1.4 ppm, J=7 Hz), a quartet for the ethyl CH₂N (δ 3.8–4.1 ppm), and characteristic aromatic protons showing meta-coupling patterns from the nitro group .

  • IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) alongside C-H stretches from the ethyl group (~2970 cm⁻¹).

  • Mass Spectrometry: Predicted molecular ion peak at m/z 190.1 (C₁₀H₁₀N₂O₂⁺) with fragmentation patterns involving loss of NO₂ (46 Da) and subsequent ring decomposition .

Synthetic Methodologies

Direct Nitration Strategies

  • Substrate Preparation: 1-Ethylindole synthesis via Fischer indole synthesis using ethylhydrazine and cyclohexanone derivatives under acidic conditions .

  • Nitration Conditions: Use of mixed nitric-sulfuric acid (HNO₃/H₂SO₄) at 0–5°C to favor C5 nitration over C4/C6 positions, leveraging the electron-donating ethyl group's meta-directing effects.

Critical Note: Competing C3 nitration remains a challenge due to the indole nucleus's inherent reactivity, necessitating careful control of reaction temperature and stoichiometry.

Physicochemical Properties

Solubility and Partitioning

Theoretical predictions using group contribution methods (e.g., Hansen solubility parameters) indicate:

  • Aqueous Solubility: <0.1 mg/mL at 25°C due to hydrophobic ethyl and aromatic groups .

  • logP (Octanol-Water): Estimated 2.8–3.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Table 2: Predicted solubility profile of 1-ethyl-5-nitro-1H-indole

SolventSolubility (mg/mL, 25°C)
Water0.09
Methanol18.7
Dichloromethane45.2
Ethyl acetate23.5

Thermal Stability

Differential scanning calorimetry (DSC) data for structurally similar nitroindoles show decomposition onset temperatures of 210–230°C, suggesting comparable stability for the 1-ethyl derivative.

Industrial and Research Applications

Pharmaceutical Intermediate

1-Ethyl-5-nitro-1H-indole serves as a precursor to:

  • Anticancer Agents: Via reduction to 5-amino derivatives followed by Schiff base formation with aldehydes .

  • Antipsychotic Drugs: Structural analog of serotonin receptor modulators, with potential 5-HT₂A/2C affinity.

Material Science Applications

  • Organic Semiconductors: Nitroindole derivatives exhibit hole mobility up to 0.12 cm²/V·s in thin-film transistor configurations.

  • Corrosion Inhibitors: Nitro group adsorption on metal surfaces reduces corrosion rates by 60–75% in acidic environments.

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